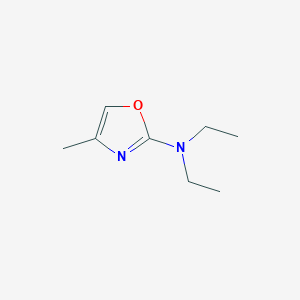
1,1',1''-(2,4-Dihydroxybenzene-1,3,5-triyl)tri(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triacetylresorcinol is an organic compound derived from resorcinol, a dihydroxybenzene It is characterized by the presence of three acetyl groups attached to the 2, 4, and 6 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,6-Triacetylresorcinol can be synthesized through the acetylation of resorcinol. One common method involves the reaction of resorcinol with acetic anhydride in the presence of a Lewis acid catalyst such as zinc chloride or ferric chloride. The reaction typically occurs at elevated temperatures, around 140°C, to ensure complete acetylation .
Industrial Production Methods: In an industrial setting, the synthesis of 2,4,6-Triacetylresorcinol may involve continuous flow processes to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Triacetylresorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce resorcinol .
Aplicaciones Científicas De Investigación
2,4,6-Triacetylresorcinol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme interactions and as a model compound for understanding biochemical pathways.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of resins, adhesives, and coatings
Mecanismo De Acción
The mechanism by which 2,4,6-Triacetylresorcinol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The acetyl groups play a crucial role in these interactions by enhancing the compound’s affinity for its targets .
Comparación Con Compuestos Similares
4,6-Diacetylresorcinol: Another acetylated derivative of resorcinol, used in heterocyclic synthesis.
2,4,6-Trinitroresorcinol: A nitrated derivative with applications in explosives and analytical chemistry.
Uniqueness: 2,4,6-Triacetylresorcinol is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other derivatives may not be as effective .
Propiedades
Número CAS |
64857-82-5 |
|---|---|
Fórmula molecular |
C12H12O5 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
1-(3,5-diacetyl-2,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H12O5/c1-5(13)8-4-9(6(2)14)12(17)10(7(3)15)11(8)16/h4,16-17H,1-3H3 |
Clave InChI |
KJCLYEKALSMWHT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C(=C1O)C(=O)C)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Bis[8-(3-octyloxiran-2-yl)octyl] benzene-1,2-dicarboxylate](/img/structure/B14487821.png)




![1-[Dibutyl(chloro)stannyl]butan-2-ol](/img/structure/B14487850.png)
